Trans-1,2-dichloroethylene (CAS: 156-60-5) is a volatile, chlorinated hydrocarbon widely employed as an industrial solvent for cleaning and degreasing, a chemical intermediate in the synthesis of other chlorinated compounds, and a component in refrigerant blends. Its utility stems from a combination of properties including its ability to dissolve oils, greases, waxes, and certain polymers, coupled with a rapid evaporation rate. Commercial preparations are often produced alongside its cis-isomer, but the trans form is frequently preferred for industrial applications due to its distinct physical properties.
While structurally similar to its cis-isomer and other chlorinated solvents like trichloroethylene (TCE), trans-1,2-dichloroethylene is not a simple drop-in replacement. Critical differences in boiling point, vapor pressure, and azeotropic behavior directly impact process parameters, energy consumption, and formulation stability. For example, its lower boiling point compared to the cis-isomer makes it preferable for low-temperature cleaning applications where rapid, residue-free evaporation is required. Furthermore, its specific azeotrope-forming characteristics are leveraged in complex solvent blends for vapor degreasing, where substituting it would alter the boiling point and composition of the working solvent, compromising process consistency and safety.
Trans-1,2-dichloroethylene has a significantly lower boiling point than its cis-isomer, a critical differentiator for solvent-based processes. Authoritative sources report the boiling point of the trans-isomer at approximately 47.5-48°C, whereas the cis-isomer boils at a higher 60.3°C. This 12°C difference translates directly to lower energy requirements for heating and distillation in vapor degreasing systems and enables faster, more efficient drying cycles in precision cleaning applications.
| Evidence Dimension | Boiling Point at 1 atm |
| Target Compound Data | 47.5 - 48 °C |
| Comparator Or Baseline | cis-1,2-dichloroethylene: 60.3 °C |
| Quantified Difference | ~12 °C lower boiling point |
| Conditions | Standard atmospheric pressure. |
This lower boiling point reduces operational energy costs, increases throughput with faster evaporation, and makes it suitable for cleaning temperature-sensitive components.
Trans-1,2-dichloroethylene forms specific, low-boiling azeotropes essential for advanced cleaning formulations. For instance, a patented azeotropic composition with 1,1,1,2,3,4,4,5,5,5-decafluoropentane (HFC-43-10mee) contains about 36.8% trans-1,2-DCE and boils at 37.3°C. In contrast, the azeotrope with the cis-isomer contains about 32.1% cis-1,2-DCE and boils at a higher temperature of 42.3°C. This demonstrates that the isomers are not interchangeable for creating azeotropic blends with specific boiling points and compositions, which are critical for ensuring consistent performance and safety in vapor degreasing systems.
| Evidence Dimension | Azeotrope Boiling Point with HFC-43-10mee |
| Target Compound Data | 37.3 °C (with ~36.8% trans-1,2-DCE) |
| Comparator Or Baseline | cis-1,2-dichloroethylene: 42.3 °C (with ~32.1% cis-1,2-DCE) |
| Quantified Difference | 5 °C lower boiling point for the trans-isomer azeotrope |
| Conditions | Binary azeotrope with 1,1,1,2,3,4,4,5,5,5-decafluoropentane (HFC-43-10mee) at atmospheric pressure. |
The unique azeotropic properties of the trans-isomer enable the formulation of stable, constant-boiling solvent blends with precisely tailored performance characteristics that cannot be achieved with its cis-isomer.
In environmental and certain synthetic contexts, the rate of reductive dechlorination is a key performance parameter. Studies on microbial degradation show that trans-1,2-dichloroethylene is often dechlorinated at a significantly slower rate than its cis-isomer. For example, the microorganism "Dehalococcoides ethenogenes" 195 was shown to metabolize cis-DCE at an increasing rate indicative of growth, while the consumption rate of trans-DCE was negligible and did not increase over time. While cis-DCE is a common major product from the bioremediation of tetrachloroethene (PCE), some microbial consortia have been identified that produce a stable ratio of trans-DCE to cis-DCE of approximately 3:1, indicating distinct biological pathways and slower subsequent degradation for the trans-isomer.
| Evidence Dimension | Microbial Reductive Dechlorination Rate |
| Target Compound Data | Negligible or significantly slower rate; does not support growth of certain dehalogenating bacteria. |
| Comparator Or Baseline | cis-1,2-dichloroethylene: Readily metabolized at increasing rates by the same bacteria. |
| Quantified Difference | Qualitatively significant; cis-isomer supports microbial growth while trans-isomer does not. |
| Conditions | Anaerobic microbial culture with "Dehalococcoides ethenogenes" 195. |
For applications requiring greater stability against anaerobic reductive processes, or in environmental studies where isomer-specific degradation pathways are tracked, the slower dechlorination of the trans-isomer is a critical differentiating factor.
The compound's boiling point of ~48°C, significantly lower than its cis-isomer (~60°C), makes it the right choice for vapor degreasing and cleaning of heat-sensitive electronics, medical devices, and precision mechanical parts. This property allows for effective removal of oils and residues with reduced energy consumption and faster, residue-free drying, enhancing process efficiency.
Its ability to form specific, low-boiling azeotropes is critical for producing next-generation solvent blends used in industrial cleaning. These formulations offer stable boiling behavior, ensuring consistent composition in vapor degreasers, which is a property that cannot be replicated by substituting with the cis-isomer or other chlorinated solvents due to their different azeotropic characteristics.
Trans-1,2-dichloroethylene serves as a key precursor in the synthesis of various chlorinated solvents and specialty polymers. Its defined stereochemistry and reactivity profile are leveraged in manufacturing pathways where control over the final product's structure is essential. The trans-isomer is often preferred in these industrial applications over cis- or mixed-isomer starting materials.
Flammable;Irritant